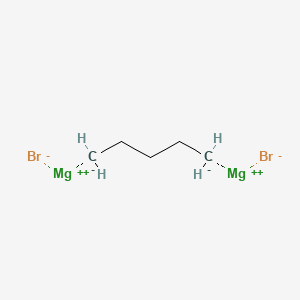
Pentamethylenebis(magnesium bromide)
Übersicht
Beschreibung
Pentamethylenebis(magnesium bromide) is a compound that is often used in laboratory settings . It is also known by its synonym, Pentane-1,5-di(magnesium bromide) .
Synthesis Analysis
Pentamethylenebis(magnesium bromide) is typically synthesized from 1,5-Dibromopentane and Magnesium . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard .Molecular Structure Analysis
The linear formula for Pentamethylenebis(magnesium bromide) is BrMg(CH2)5MgBr . Its empirical formula is C5H10Br2Mg2 . The molecular weight of the compound is 278.55 .Chemical Reactions Analysis
As a Grignard reagent, Pentamethylenebis(magnesium bromide) is involved in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds .Physical and Chemical Properties Analysis
Pentamethylenebis(magnesium bromide) is a black liquid . It has a density of 0.999 g/mL at 25°C . It is highly flammable and reacts violently with water .Wissenschaftliche Forschungsanwendungen
Catalyst in Polymerization
Pentamethylenebis(magnesium bromide) is closely related to magnesium bromide (MgBr2), which has been found to be an effective catalyst in the ring-expansion cationic polymerizations of isobutyl vinyl ether. This process leads to the synthesis of cyclic polymers. The use of magnesium bromide offers several advantages over conventional catalysts, such as the ability to use various types of cyclic molecules as initiators and the incorporation of polar groups into the resultant cyclic polymer while retaining its cyclic topology (Daito et al., 2021).
Electrochemical Performance in Batteries
Magnesium bromide plays a significant role in improving the electrochemical performance of rechargeable magnesium batteries. A novel electrolyte synthesized using magnesium bromide shows excellent reversibility and stability, supporting magnesium deposition and stripping for extended cycles. This innovation is critical for sulfur cathodes in rechargeable magnesium batteries, offering high discharge capacity and impressive cycle life (Liao Yaqi et al., 2021).
Biomedical Applications
In biomedical research, magnesium and its alloys, which include compounds related to pentamethylenebis(magnesium bromide), have been explored for orthopedic implant applications. These materials are preferable over traditional implants due to their excellent biocompatibility and biomechanical compatibility. Research in this area focuses on improving the mechanical and degradation performance of magnesium alloys through alloy composition, reinforcements, and processing techniques (Radha & Sreekanth, 2017).
Polymer Electrolyte for Battery Applications
Polyvinylidene fluoride/magnesium bromide polymer electrolytes have been developed for magnesium battery applications. These electrolytes exhibit promising properties such as low overpotential and reversible magnesium plating/stripping, making them suitable for solid-state magnesium batteries (Medhat Mesallam et al., 2020).
Flame Retardant Applications
Magnesium hydroxide, closely related to magnesium bromide, has been used as a flame retardant in various materials, particularly in polyethylene composites. Its incorporation enhances the mechanical properties of these composites, making it an environmentally friendly alternative to halogen-based flame retardants (Zaghloul & Zaghloul, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimagnesium;pentane;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGKNROBJWJDN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2Mg2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23708-48-7 | |
| Record name | Pentamethylene-1,5-bis(magnesium bromide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

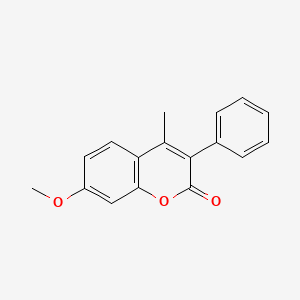
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)
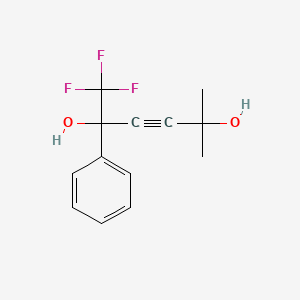
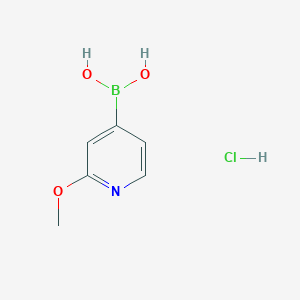


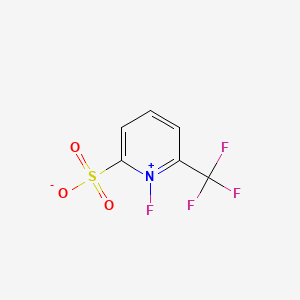

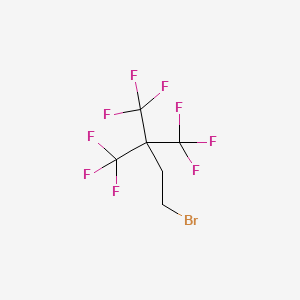
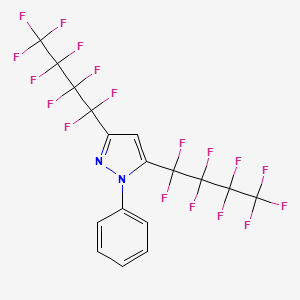
![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)
